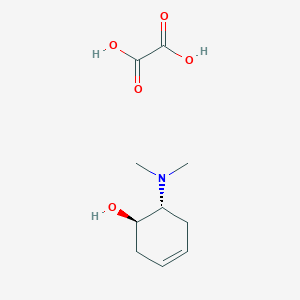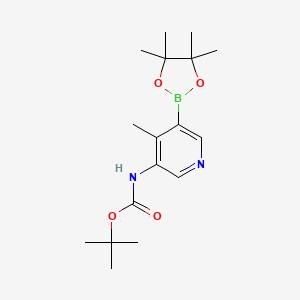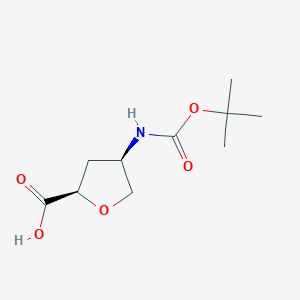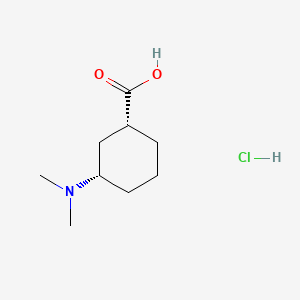
(1R,6R)-6-(Dimethylamino)cyclohex-3-enol oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,6R)-6-(Dimethylamino)cyclohex-3-enol oxalate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a dimethylamino group and an oxalate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-6-(Dimethylamino)cyclohex-3-enol oxalate typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Oxalate Ester Formation: The final step involves the esterification of the cyclohexenol with oxalic acid or its derivatives under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (1R,6R)-6-(Dimethylamino)cyclohex-3-enol oxalate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
(1R,6R)-6-(Dimethylamino)cyclohex-3-enol oxalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,6R)-6-(Dimethylamino)cyclohex-3-enol oxalate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxalate ester can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(1R,6R)-6-(Methylamino)cyclohex-3-enol oxalate: Similar structure but with a methylamino group instead of a dimethylamino group.
(1R,6R)-6-(Ethylamino)cyclohex-3-enol oxalate: Similar structure but with an ethylamino group instead of a dimethylamino group.
(1R,6R)-6-(Dimethylamino)cyclohex-3-enol acetate: Similar structure but with an acetate ester instead of an oxalate ester.
Uniqueness
(1R,6R)-6-(Dimethylamino)cyclohex-3-enol oxalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the dimethylamino group and the oxalate ester allows for versatile chemical transformations and interactions.
Propiedades
Fórmula molecular |
C10H17NO5 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
(1R,6R)-6-(dimethylamino)cyclohex-3-en-1-ol;oxalic acid |
InChI |
InChI=1S/C8H15NO.C2H2O4/c1-9(2)7-5-3-4-6-8(7)10;3-1(4)2(5)6/h3-4,7-8,10H,5-6H2,1-2H3;(H,3,4)(H,5,6)/t7-,8-;/m1./s1 |
Clave InChI |
NJLRTXWRGOPGLD-SCLLHFNJSA-N |
SMILES isomérico |
CN(C)[C@@H]1CC=CC[C@H]1O.C(=O)(C(=O)O)O |
SMILES canónico |
CN(C)C1CC=CCC1O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(2-Amino-6-fluorophenyl)-4-((2S,5R)-4-(3-chloropropanoyl)-2,5-dimethylpiperazin-1-YL)-1-(4,6-dicyclopropylpyrimidin-5-YL)-6-fluoropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B14025279.png)



![5-[(4S)-2,2-dimethyloxan-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]indole-2-carboxylic acid](/img/structure/B14025289.png)

![tert-butyl ((1R,3s,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate](/img/structure/B14025308.png)

![2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B14025328.png)

![(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol](/img/structure/B14025343.png)

